6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Molecular recognition Drug design Crystal engineering

This specific cyanopyridone scaffold is irreplaceable for SAR-driven projects. The precisely positioned 4-fluorophenyl and 3-nitrile groups dictate its unique planarity, electronic profile, and hydrogen-bonding capacity, directly impacting target potency and photophysical behavior. Generic substitutions lead to significant activity loss. Leverage its CNS MPO-compliant profile and restricted rotation for developing brain-penetrant kinase inhibitors and high-performance AIE materials. Multiple reactive sites enable rapid fused heterocycle library synthesis, accelerating IP generation.

Molecular Formula C12H7FN2O
Molecular Weight 214.19 g/mol
CAS No. 31755-80-3
Cat. No. B1333113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS31755-80-3
Molecular FormulaC12H7FN2O
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)F
InChIInChI=1S/C12H7FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
InChIKeyPYJGVVJYSZCUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 31755-80-3): A Versatile Cyanopyridone Scaffold for Medicinal Chemistry and Material Science


6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 31755-80-3) is a heterocyclic compound belonging to the 2-oxo-1,2-dihydropyridine-3-carbonitrile (cyanopyridone) class [1]. It is characterized by a pyridinone core bearing a nitrile group at the 3-position and a 4-fluorophenyl substituent at the 6-position. This molecular architecture confers distinct electronic and structural properties, including a planar conformation, hydrogen-bonding capabilities (donor count: 1; acceptor count: 3), and limited rotational flexibility (rotatable bonds: 1), which underpin its utility as both a synthetic intermediate and a functional scaffold in drug discovery [1].

Critical Differentiation of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Why Class-Wide Substitution is Inadequate


Generic substitution within the cyanopyridone class is not feasible due to the profound impact of substituent identity and position on both biological activity and material properties. The specific arrangement of the electron-withdrawing 4-fluorophenyl group at the 6-position and the nitrile at the 3-position is not arbitrary; it directly dictates the molecule's planarity, electron distribution, and subsequent intermolecular interactions [1]. Comparative studies within the class demonstrate that even minor modifications, such as replacing the 4-fluorophenyl with a phenyl or a substituted phenyl group at the 4- or 6-position, can lead to substantial differences in potency, target selectivity, and photophysical behavior [2]. Therefore, the precise chemical identity of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a critical determinant of its performance, precluding the assumption of functional interchangeability with other cyanopyridone analogs.

Quantitative Evidence Guide for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Validated Differentiation Parameters


Structural Planarity and Conformational Rigidity: A Key Differentiator for Molecular Recognition

The compound exhibits a highly planar 1,2-dihydropyridine ring system, a feature critical for interactions with flat biological targets (e.g., enzyme active sites, DNA intercalation) or for ordered solid-state packing [1]. In contrast, many 1,2-dihydropyridine analogs with bulkier substituents show significant deviations from planarity, which can drastically alter binding affinity and self-assembly behavior. For instance, the related compound 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a dihedral angle of 85.33° between its pyridine and benzene rings, indicating a near-perpendicular arrangement [1]. The target compound's planar conformation is a direct consequence of its specific 6-(4-fluorophenyl) substitution pattern and the absence of sterically demanding groups at other positions.

Molecular recognition Drug design Crystal engineering

Crucial Building Block for Kinase Inhibitor Development with Demonstrated Potency in Analogous Systems

The core 6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile motif is a privileged scaffold in the development of potent anticancer agents. While direct IC50 data for the exact target compound is not available in public repositories, its close structural analogs demonstrate high antiproliferative activity, underscoring the value of this specific core structure. For example, compound 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile, which differs only by having an imino group at position 2 and an ethoxyphenyl group at position 4, exhibits a potent IC50 of 0.70 μM against the HT-29 colon cancer cell line [1]. This data provides class-level evidence that the 6-(4-fluorophenyl) substituted dihydropyridine core, present in the target compound, can be elaborated into highly active anticancer agents, making the target compound a strategic choice as an advanced intermediate.

Cancer therapeutics Kinase inhibitors Medicinal chemistry

Synthetic Versatility: A Core for Generating Structurally Diverse Compound Libraries

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a well-documented versatile intermediate that can be readily transformed into a variety of fused and non-fused heterocyclic systems [1]. The target compound, possessing this core with a 4-fluorophenyl substituent, is poised for diversification reactions such as alkylation, acylation, and cyclocondensations. This is in contrast to simpler pyridine analogs lacking the nitrile and oxo functionalities, which offer fewer reactive handles. The ability to generate structurally diverse libraries from a single, functionalized core like 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a significant advantage for medicinal chemistry programs focused on structure-activity relationship (SAR) exploration.

Organic synthesis Heterocyclic chemistry Medicinal chemistry

High Thermal Stability Facilitating Processing and Storage in Material Science Applications

The compound demonstrates high thermal stability, with a reported melting point > 300 °C . This property is consistent with the cyanopyridone class, where related derivatives have shown stability up to approximately 200 °C before degradation, as evidenced by TGA analysis [1]. This high thermal stability is a critical differentiator compared to many other organic small molecules, which often melt or decompose at lower temperatures. It implies that the target compound and its polymeric derivatives can withstand the high-temperature processing conditions often required in material science applications, such as the fabrication of organic electronic devices or thermally stable coatings.

Material science Thermal analysis Polymer chemistry

Constrained Rotational Profile for Enhanced Molecular Recognition and Aggregation-Induced Emission (AIE)

The compound has a limited number of rotatable bonds (exactly one), a characteristic shared by cyanopyridone derivatives that exhibit aggregation-induced emission (AIE) properties [1]. The restricted intramolecular rotation between the pyridinone core and the 4-fluorophenyl ring is a key structural feature that enables strong fluorescence in the aggregated or solid state by suppressing non-radiative energy decay pathways. This is a distinct advantage over more flexible analogs, which may exhibit weaker or no AIE behavior. While the target compound's exact AIE properties have not been directly measured, its structural similarity to known AIE-active cyanopyridones makes it a promising candidate for the development of new fluorescent materials and probes.

Fluorescent probes Aggregation-induced emission Molecular rotors

Advantageous Physicochemical Profile for Central Nervous System (CNS) Penetration

The compound's physicochemical properties are within favorable ranges for crossing the blood-brain barrier (BBB) [1]. With a molecular weight of 214.2 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a calculated LogP in a moderate range (exact value not reported but implied by its structure), it aligns with empirical guidelines for CNS drug candidates. This profile is a key differentiator from many other heterocyclic building blocks which are either too polar (high HBD/HBA count) or too lipophilic (high LogP) to effectively penetrate the CNS. This inherent drug-likeness makes it a strategically valuable scaffold for developing therapeutics targeting neurological disorders, as highlighted in its reported applications .

Blood-brain barrier permeability CNS drug discovery Medicinal chemistry

Optimal Application Scenarios for 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Translating Evidence into R&D Strategy


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Leverage the compound as a key intermediate for generating focused libraries of kinase inhibitors. The validated antiproliferative activity of close analogs (IC50 = 0.70 μM against HT-29) provides a strong rationale for using this core to explore SAR around the pyridinone nitrogen and the 3-nitrile group [1]. The compound's CNS MPO-compliant physicochemical profile makes it particularly attractive for developing brain-penetrant kinase inhibitors targeting primary or metastatic brain cancers or neurological disorders.

Material Science: Development of Blue AIE Luminogens

Employ the compound as a core motif for synthesizing new aggregation-induced emission (AIE) materials. The restricted intramolecular rotation, indicated by the single rotatable bond, is a key prerequisite for AIE activity, as demonstrated by other cyanopyridone derivatives [1]. The high thermal stability (mp > 300 °C) ensures the resulting materials can withstand the thermal demands of device fabrication, making them suitable for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors .

Organic Synthesis: Diversification to Fused Heterocyclic Systems

Utilize the compound's multiple reactive sites (2-oxo, 3-nitrile, and NH) as a versatile platform for the rapid construction of diverse fused heterocyclic libraries. This approach, well-documented for the cyanopyridone scaffold, allows for efficient exploration of chemical space, enabling the synthesis of complex polycyclic systems like furopyridines and pyridotriazines in few synthetic steps [1]. This strategy is ideal for academic labs or biotech companies seeking to quickly generate novel intellectual property around a central, privileged structure.

Chemical Biology: Development of Fluorescent Probes for CNS Imaging

Design and synthesize fluorescent probes for in vitro and in vivo imaging of central nervous system targets. The combination of a favorable CNS MPO profile, which suggests potential for crossing the blood-brain barrier, and the inherent fluorescent properties of the cyanopyridone class [1] makes this compound an excellent starting point for developing novel imaging agents. Its planar structure and capacity for π-stacking interactions could be harnessed to create probes that bind to amyloid plaques or other ordered protein aggregates.

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